molecular formula C11H13FO3 B12285541 Gcgmaekaexmjng-uhfffaoysa-

Gcgmaekaexmjng-uhfffaoysa-

Cat. No.: B12285541
M. Wt: 212.22 g/mol
InChI Key: GCGMAEKAEXMJNG-UHFFFAOYSA-N
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Description

(1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane is a fluorinated chromane derivative. Chromanes are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine in the molecule can significantly alter its chemical and biological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and chromanone derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor.

    Hydroxylation: The hydroxyl groups can be introduced via dihydroxylation reactions using osmium tetroxide (OsO4) or other suitable reagents.

    Chiral Resolution: The desired stereochemistry can be obtained through chiral resolution techniques or by using chiral catalysts.

Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and scalable purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential biological activity.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.

Medicine:

    Drug Development: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl groups may participate in hydrogen bonding with the target. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

    Chromane Derivatives: Other chromane derivatives with different substituents can be compared to highlight the unique properties conferred by the fluorine and hydroxyl groups.

    Fluorinated Compounds: Comparing with other fluorinated compounds can illustrate the impact of fluorine on biological activity and chemical reactivity.

Uniqueness: The combination of fluorine and hydroxyl groups in (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane makes it unique in terms of its potential biological activity and chemical properties.

Properties

IUPAC Name

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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